molecular formula C23H24N4O3 B360393 N-(4-ethylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900901-44-2

N-(4-ethylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B360393
CAS No.: 900901-44-2
M. Wt: 404.5g/mol
InChI Key: WFHLTIOXNXESHO-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.5g/mol. The purity is usually 95%.
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Biological Activity

N-(4-ethylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives, known for their diverse biological activities. Its molecular formula is C20H24N4O2C_{20}H_{24}N_4O_2, and it features a pyrido-pyrrolo-pyrimidine core structure that may contribute to its pharmacological properties.

Structural Features

FeatureDescription
Molecular Formula C20H24N4O2C_{20}H_{24}N_4O_2
Molecular Weight 368.43 g/mol
Functional Groups Amide, ketone
Core Structure Pyrido-pyrrolo-pyrimidine

Antiinflammatory Activity

Research has shown that pyrimidine derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

The anti-inflammatory effects are primarily attributed to the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in the synthesis of prostaglandins (PGE2), which are mediators of inflammation. In vitro studies have demonstrated that certain derivatives exhibit IC50 values indicating their potency against these enzymes.

Table: IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
N-(4-ethylphenyl)-...25.0 ± 0.0230.5 ± 0.01
Celecoxib0.04 ± 0.010.04 ± 0.01

These values suggest that while the compound shows some inhibitory activity against COX enzymes, it is less potent than established anti-inflammatory drugs like celecoxib.

Antioxidant Activity

Pyrimidine derivatives have also been noted for their antioxidant properties. The compound may scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress.

Antimicrobial Activity

Preliminary studies indicate that N-(4-ethylphenyl)-... exhibits antimicrobial effects against various bacterial strains, potentially making it a candidate for further development as an antibacterial agent.

Study 1: In Vivo Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, the compound demonstrated significant anti-inflammatory effects comparable to indomethacin, with an effective dose (ED50) calculated at 9.5 μM.

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the side chains significantly influenced the biological activity of pyrimidine derivatives. Compounds with electron-donating groups exhibited enhanced anti-inflammatory activity.

Properties

IUPAC Name

N-(4-ethylphenyl)-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-3-16-8-10-17(11-9-16)24-22(28)19-15-18-21(26(19)13-6-14-30-2)25-20-7-4-5-12-27(20)23(18)29/h4-5,7-12,15H,3,6,13-14H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHLTIOXNXESHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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